4-(Methoxymethylene)tetrahydro-2h-thiopyran
Description
4-(Methoxymethylene)tetrahydro-2H-thiopyran (CAS: 131992-30-8) is a sulfur-containing heterocyclic compound characterized by a six-membered thiopyran ring substituted with a methoxymethylene group (-CH₂-OCH₃) at the 4-position. This compound is commercially available with 98% purity and is used as a building block in organic synthesis and pharmaceutical research .
Structure
3D Structure
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
4-(methoxymethylidene)thiane |
InChI |
InChI=1S/C7H12OS/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3 |
InChI Key |
GYDWKLRCVMKVBG-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Condensation Strategies
Thiopyran derivatives are typically synthesized through cyclization or condensation reactions. For example:
- Dieckmann Cyclization : Diester precursors undergo intramolecular cyclization under basic conditions to form thiopyranones, which can later be functionalized.
- Aldol Homologation : Thiopyran aldehydes participate in iterative aldol reactions to build polypropionate backbones, though this route primarily targets downstream products rather than the methoxymethylene derivative itself.
Enol Ether Formation
The methoxymethylene group in 4-(methoxymethylene)tetrahydro-2H-thiopyran suggests a potential enol ether structure. A plausible route involves:
- Starting Material : Tetrahydro-4H-thiopyran-4-one.
- Enol Etherification : Reaction with methylating agents (e.g., trimethyloxonium tetrafluoroborate) or Peterson olefination to install the methoxymethylene group.
While no explicit procedure is cited in the provided sources, this approach aligns with general methods for enol ether synthesis.
Industrial and Scalable Production
Industrial-scale synthesis of thiopyran derivatives often employs continuous flow reactors and automated systems to ensure reproducibility. Key considerations include:
- Catalyst Optimization : Nickel or palladium catalysts for cross-coupling steps.
- Solvent Selection : Toluene or tetrahydrofuran for homogenizing reactants.
- Purification : Chromatography or distillation to isolate the product.
Notably, this compound is listed as a commercial product by suppliers such as AKSci and MolCore, with a purity of ≥98%. This commercial availability underscores its utility in high-throughput synthetic workflows.
Challenges and Limitations
The lack of detailed synthetic protocols in open literature poses a barrier to reproducing this compound. Potential hurdles include:
- Stereochemical Control : Ensuring regioselectivity during enol ether formation.
- Functional Group Compatibility : Avoiding side reactions with the thiopyran sulfur atom.
- Scalability : Optimizing yields for gram-scale production.
Applications in Organic Synthesis
Despite gaps in preparation methods, the compound’s applications are well-established:
Chemical Reactions Analysis
Metal-Catalyzed Cross-Coupling Reactions
One of the significant applications of 4-(methoxymethylene)tetrahydro-2H-thiopyran is in metal-catalyzed cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. For instance, nickel-catalyzed dealkoxylating Csp2-Csp3 cross-coupling reactions have been reported using this compound as a starting material .
Table 1: Conditions for Nickel-Catalyzed Cross-Coupling Reaction
| Reagent | Quantity | Conditions |
|---|---|---|
| This compound | 36.1 mg, 0.25 mmol | Stirred at 60 °C for 2 hours |
| Ni(COD)2 | 3.4 mg, 5 mol% | Freshly distilled toluene (1.5 mL) |
| LiCH2SiMe3 solution | 1.0 M in pentane, 1.3 equiv., 0.325 mL | Isolated as a colorless oil |
Cyclization Reactions
Tetrahydro-2H-thiopyran derivatives can undergo cyclization reactions to form more complex heterocyclic compounds. Although specific cyclization reactions involving this compound are not widely documented, related tetrahydro-4H-thiopyran derivatives have been synthesized through efficient cyclization methods using inexpensive catalysts like sodium ethoxide .
Aldol Reactions
While not directly involving this compound, related tetrahydro-4H-thiopyran-4-one derivatives have been used in aldol reactions to synthesize complex polypropionates. These reactions highlight the versatility of thiopyran derivatives in organic synthesis .
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, IR spectra can provide information about functional groups, while NMR spectra can reveal detailed structural information .
Table 2: Spectroscopic Data for Related Compounds
| Technique | Data |
|---|---|
| IR Spectroscopy | Peaks at 1243, 844, 754, 693 cm-1 |
| 1H NMR Spectroscopy | Signals at 5.21 (t, J = 8.6 Hz, 1H), 2.66 – 2.56 (m, 4H), 2.48 – 2.39 (m, 4H), 1.40 (d, J = 8.6 Hz, 2H), -0.01 (s, 9H) |
| EI-MS | m/z = 225.5 (M+, 17), 75.3 (19), 73.3 (TMS+, 100) |
Scientific Research Applications
4-(Methoxymethylene)tetrahydro-2H-thiopyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethylene)tetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Table 1: Structural Features of Tetrahydro-2H-thiopyran Derivatives
Key Observations:
- Electronic Effects : The methoxymethylene group in this compound is electron-donating, enhancing nucleophilicity at the 4-position. In contrast, the difluorovinylidene group in 4-(2,2-difluorovinylidene)tetrahydro-2H-thiopyran is electron-withdrawing, polarizing the thiopyran ring and increasing electrophilic reactivity .
- Steric Effects : Bulky substituents like aryl groups (e.g., in the 1,1-dioxide derivative from ) reduce ring flexibility, whereas smaller groups (e.g., methoxymethylene) allow conformational mobility .
Physicochemical and Spectral Properties
Table 3: NMR Data Comparison
Key Observations:
Biological Activity
4-(Methoxymethylene)tetrahydro-2H-thiopyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include a tetrahydrothiopyran ring and a methoxymethylene group. The molecular formula is , and its structure influences its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of tetrahydro-2H-thiopyran exhibit significant antimicrobial activity. A study focused on similar compounds demonstrated their effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . Specifically, certain derivatives showed IC50 values in the low micromolar range, indicating potent antibacterial effects .
| Compound | Pathogen | IC50 (μM) |
|---|---|---|
| This compound | S. aureus | 2.6 |
| Other derivatives | C. albicans | 3.5 |
Anticancer Activity
The anticancer potential of tetrahydrothiopyran derivatives has been explored in various studies. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially modulating enzyme activity or receptor signaling pathways. For example, the interaction with enzymes involved in metabolic pathways may lead to altered cellular responses in microbial or cancer cells .
Case Studies
- Antimicrobial Screening : A combinatorial library screening revealed that certain tetrahydrothiopyran derivatives exhibited enhanced activity against respiratory pathogens. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
- Anticancer Evaluation : In vitro studies demonstrated that compounds similar to this compound could inhibit the growth of various cancer cell lines, suggesting a viable pathway for therapeutic exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
